3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane
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Overview
Description
3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and synthetic organic chemistry. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Oxidation and reduction: The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized to a carbonyl compound.
Cycloaddition: The azabicyclo structure can undergo cycloaddition reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include amines and alcohols.
Scientific Research Applications
3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a ligand for nicotinic acetylcholine receptors, which are important in neurotransmission.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A commonly used base and catalyst in organic synthesis.
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol: Used in the preparation of agonists for nicotinic acetylcholine receptors.
Uniqueness
3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane is unique due to its combination of a nitrobenzyl group and an azabicyclo structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19N2O3+ |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C14H19N2O3/c17-14-10-16(7-5-11(14)6-8-16)9-12-3-1-2-4-13(12)15(18)19/h1-4,11,14,17H,5-10H2/q+1 |
InChI Key |
HGUJHFLMLANSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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